2-Ethylpyrimidine-5-carboxylic acid

Description

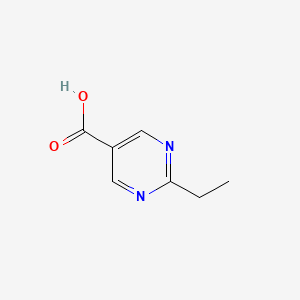

2-Ethylpyrimidine-5-carboxylic acid (CAS: 72790-16-0) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It features a pyrimidine ring substituted with an ethyl group at the 2-position and a carboxylic acid moiety at the 5-position. This compound is commercially available with a purity of up to 95% and serves as a key intermediate in pharmaceutical and agrochemical synthesis. Its structural versatility allows for diverse functionalization, making it valuable in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYVXQIUKALVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethyl group in this compound provides moderate steric bulk compared to methyl (2-methyl analog) or chlorine (2-chloro analog), influencing reactivity and binding affinity in biological systems .

- Acidity : The carboxylic acid group at position 5 enhances water solubility and enables salt formation, whereas esterified analogs (e.g., ethyl carboxylates) exhibit higher lipophilicity .

Research Findings and Trends

- Bioactivity : Pyrimidine-5-carboxylic acid derivatives with ethyl or methyl substituents show enhanced metabolic stability compared to halogenated analogs .

- Structure-Activity Relationships (SAR) : The ethyl group balances lipophilicity and steric effects, optimizing pharmacokinetic profiles in preclinical studies .

- Market Trends : Ethyl carboxylate derivatives dominate pharmaceutical intermediate markets due to their versatility in further functionalization .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Ethylpyrimidine-5-carboxylic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its carboxylic acid group and pyrimidine ring suggest polarity, influencing solubility in polar solvents (e.g., DMSO or water) and reactivity in nucleophilic substitution or condensation reactions. These properties dictate solvent selection for synthesis, purification via recrystallization, and analytical methods like HPLC or NMR for characterization.

Q. What synthetic routes are commonly employed for pyrimidine-5-carboxylic acid derivatives, and how can they be adapted for this compound?

- Answer : Multi-step syntheses often start with heterocyclic precursors. For example, substituted pyrimidines can be synthesized via cyclization of β-keto esters with urea derivatives . For this compound, a plausible route involves introducing the ethyl group via alkylation at the C2 position of pyrimidine, followed by oxidation to install the carboxylic acid moiety. Parallel solution-phase approaches (e.g., amidation of intermediates) may enhance yield .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ ~260 nm for pyrimidine absorption).

- Spectroscopy : ¹H/¹³C NMR to confirm ethyl and carboxylic acid groups; IR for carboxylic O-H stretch (~2500-3300 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z ~152 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies can address low yields in the synthesis of this compound derivatives during functionalization?

- Answer : Low yields may arise from steric hindrance at the C2 ethyl group or competing side reactions. Strategies include:

- Catalytic Optimization : Use Pd-mediated cross-coupling for regioselective functionalization .

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., esterification) to reduce interference during alkylation .

- Parallel Synthesis : Screen reaction conditions (temperature, solvent) to identify optimal parameters .

Q. How do electronic effects of the ethyl and carboxylic acid groups influence reactivity in downstream applications?

- Answer : The electron-donating ethyl group at C2 increases electron density on the pyrimidine ring, enhancing electrophilic substitution at C4/C6 positions. Conversely, the electron-withdrawing carboxylic acid at C5 directs nucleophilic attacks to adjacent sites. Computational studies (DFT) or Hammett substituent constants can predict regioselectivity .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Answer :

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition via Ellman’s method for neurodegenerative disease applications .

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria to assess MIC (Minimum Inhibitory Concentration) .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., AChE) to rationalize structure-activity relationships .

Q. How can contradictory data on the solubility of pyrimidine derivatives in aqueous vs. organic solvents be resolved?

- Answer : Contradictions may arise from pH-dependent ionization of the carboxylic acid group. Conduct pH-solubility profiling:

- Experimental : Measure solubility in buffered solutions (pH 1–14) using shake-flask methods.

- Computational : Predict pKa via software (e.g., MarvinSuite) to identify ionizable states .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Refer to SDS guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic waste before disposal per institutional protocols .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation steps to avoid hydrolysis of intermediates .

- Characterization : Use deuterated DMSO for NMR to resolve acidic protons in the carboxylic group .

- Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.